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molecular formula C21H26N2O4 B8281592 6-(3,5-Dimethylphenoxy)-5-ethyl-1-[[4-(hydroxymethyl)cyclopenten-1-yl]methyl]pyrimidine-2,4-dione

6-(3,5-Dimethylphenoxy)-5-ethyl-1-[[4-(hydroxymethyl)cyclopenten-1-yl]methyl]pyrimidine-2,4-dione

Cat. No. B8281592
M. Wt: 370.4 g/mol
InChI Key: NVGVGWLMIOGKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922727

Procedure details

5-Ethyl-6-(3,5-dimethylphenoxy)-2,4-pyrimidinedione and (4-t-butyldimethylsilyloxymethylcyclopent-1-en-1-yl)methyl bromide were reacted by the same method with example 6 to obtain the titled compound. (52 mg)
Name
5-Ethyl-6-(3,5-dimethylphenoxy)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-t-butyldimethylsilyloxymethylcyclopent-1-en-1-yl)methyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
21.3%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4](=[O:19])[NH:5][C:6](=[O:18])[NH:7][C:8]=1[O:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1)[CH3:2].[Si]([O:27][CH2:28][CH:29]1[CH2:33][C:32]([CH2:34]Br)=[CH:31][CH2:30]1)(C(C)(C)C)(C)C>>[OH:27][CH2:28][CH:29]1[CH2:33][C:32]([CH2:34][N:7]2[C:8]([O:9][C:10]3[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=3)=[C:3]([CH2:1][CH3:2])[C:4](=[O:19])[NH:5][C:6]2=[O:18])=[CH:31][CH2:30]1

Inputs

Step One
Name
5-Ethyl-6-(3,5-dimethylphenoxy)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C(NC(NC1OC1=CC(=CC(=C1)C)C)=O)=O
Name
(4-t-butyldimethylsilyloxymethylcyclopent-1-en-1-yl)methyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1CC=C(C1)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1CC=C(C1)CN1C(NC(C(=C1OC1=CC(=CC(=C1)C)C)CC)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 21.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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